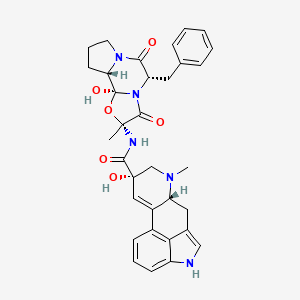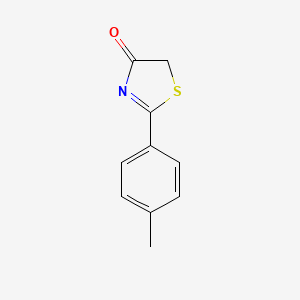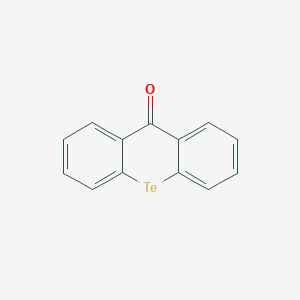
5-Chloro-N-((S)-2,3-dihydroxypropyl)thiophene-2-carboxamide
Übersicht
Beschreibung
“5-Chloro-N-((S)-2,3-dihydroxypropyl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of thiophene, a sulfur-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more. The available sources do not provide specific physical and chemical properties for "this compound" .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A study by Marvadi et al. (2020) involved the synthesis and evaluation of a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. These compounds were synthesized and screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Five analogs were identified as promising antitubercular agents with MIC values of 3.12 µg/cm^3 and lower cytotoxicity profiles, showcasing potential research applications in the fight against tuberculosis. Read more.
Anticancer Activity
In 2021, Atta and Abdel‐Latif synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated their anticancer activity. These thiophene-based compounds exhibited good inhibitory activity against four cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures. This research underlines the potential of such compounds in developing anticancer therapies. Read more.
Synthesis and Chemical Characterization
Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. This research not only provides insights into the synthesis process of complex thiophene derivatives but also their potential antimicrobial applications, showcasing the versatility of thiophene compounds in various scientific research areas. Read more.
Antioxidant Activity
A study by Tumosienė et al. (2019) focused on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activity. The research identified several potent antioxidants among the synthesized compounds, highlighting the potential of thiophene derivatives in developing new antioxidant agents. Read more.
Metabolic Stability and HDAC Inhibition
Scarpelli et al. (2008) explored the development of 5-(trifluoroacetyl)thiophene-2-carboxamides as class II HDAC inhibitors, investigating their metabolic stability in cells. The study identified more metabolically stable compounds, indicating the potential of thiophene derivatives in the discovery of new HDAC inhibitors for therapeutic applications. Read more.
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the blood coagulation cascade, which is activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with its target, Coagulation Factor X, to inhibit its activity .
Biochemical Pathways
The compound affects the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . By inhibiting Factor X, it disrupts this pathway, leading to a decrease in thrombin generation and thus a reduction in thrombin-mediated activation of coagulation and platelets .
Pharmacokinetics
The compound is believed to have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action involve a decrease in the generation of thrombin and a reduction in thrombin-mediated activation of coagulation and platelets . This leads to antithrombotic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-2-1-6(14-7)8(13)10-3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H,10,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLVWXBCSNCNJA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



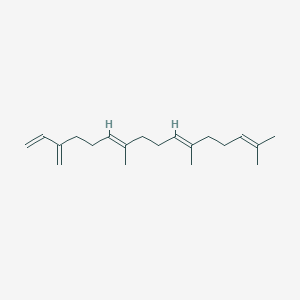
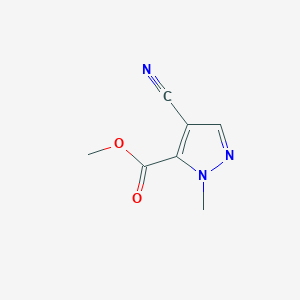
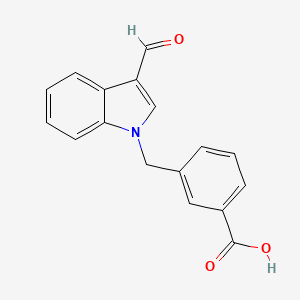
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)
![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)
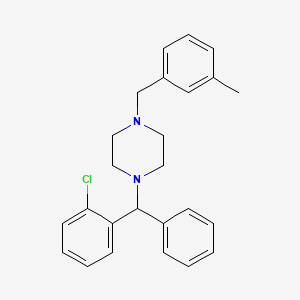

![1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3330530.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)
![Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3330543.png)

